(5E)-3-(2-fluorobenzyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(2-fluorobenzyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazolidine-2,4-dione core, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of fluorobenzyl and prop-2-en-1-yloxybenzylidene substituents adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-fluorobenzyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzylamine with a suitable imidazolidine-2,4-dione derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting intermediate is then subjected to further reactions to introduce the prop-2-en-1-yloxybenzylidene group, often using an aldehyde or ketone as the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2-fluorobenzyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
(5E)-3-(2-fluorobenzyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
Molecular Formula |
C20H17FN2O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H17FN2O3/c1-2-11-26-16-9-7-14(8-10-16)12-18-19(24)23(20(25)22-18)13-15-5-3-4-6-17(15)21/h2-10,12H,1,11,13H2,(H,22,25)/b18-12+ |
InChI Key |
PUTQUIWJXPIMAI-LDADJPATSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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